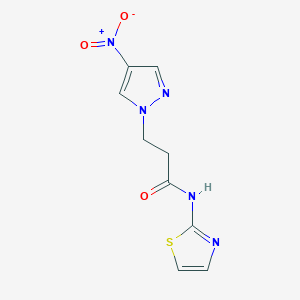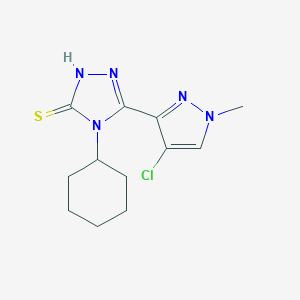
3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide is still under investigation. However, it has been suggested that the compound may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide in lab experiments include its potential as a novel anticancer, antibacterial, and antifungal agent. However, the compound's limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide could focus on the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the field of medicinal chemistry. Additionally, further studies could be conducted to determine the compound's toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide has been achieved through various methods, including the reaction of 4-nitropyrazole with 2-aminothiazole in the presence of a suitable catalyst. The compound has also been synthesized through the reaction of 4-nitropyrazole with thiosemicarbazide followed by cyclization with chloroacetyl chloride.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also demonstrated antifungal and antibacterial activity against various strains of bacteria and fungi.
Propriétés
Formule moléculaire |
C9H9N5O3S |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
3-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N5O3S/c15-8(12-9-10-2-4-18-9)1-3-13-6-7(5-11-13)14(16)17/h2,4-6H,1,3H2,(H,10,12,15) |
Clé InChI |
NHBQXNDDGIQGHH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
